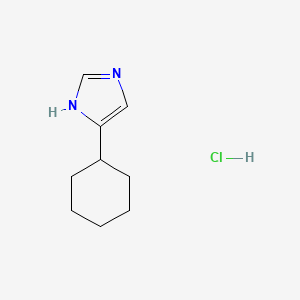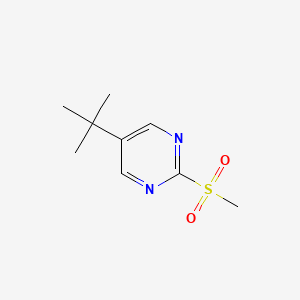
Ethyl 2-cyano-2-(piperidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(piperidin-4-yl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(piperidin-4-yl)acetate typically involves the reaction of ethyl cyanoacetate with piperidine. One common method includes the following steps:
Starting Materials: Ethyl cyanoacetate and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Oxo derivatives from oxidation.
- Amino derivatives from reduction.
- Various substituted esters from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-(piperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-(piperidin-4-yl)acetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-2-(piperidin-4-yl)acetate can be compared with other cyanoacetates and piperidine derivatives:
Similar Compounds: Ethyl cyanoacetate, mthis compound, and ethyl 2-cyano-2-(pyridin-4-yl)acetate.
Uniqueness: The presence of both the cyano and piperidine groups in this compound provides a unique combination of reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)9(7-11)8-3-5-12-6-4-8/h8-9,12H,2-6H2,1H3 |
InChI-Schlüssel |
COSLYGNZDLVKCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
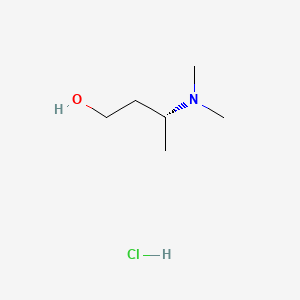
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
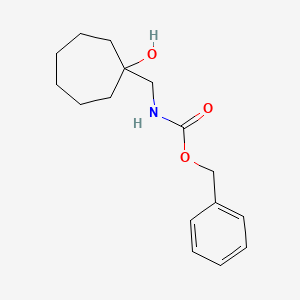
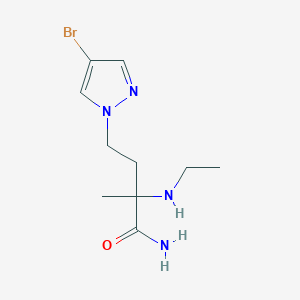

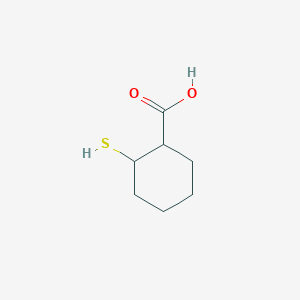
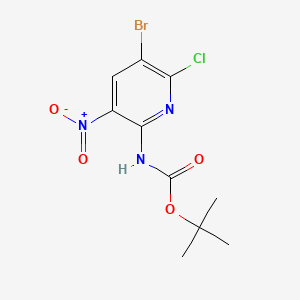
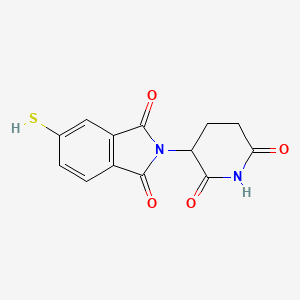
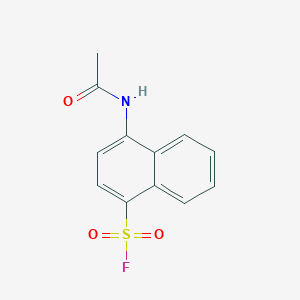
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
